molecular formula C11H7FN2O2 B2992748 6-Fluoro-5-(pyridin-3-yl)nicotinic acid CAS No. 1214368-60-1

6-Fluoro-5-(pyridin-3-yl)nicotinic acid

Cat. No.: B2992748
CAS No.: 1214368-60-1
M. Wt: 218.187
InChI Key: BWSZJFOTTXJJCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Pyridine-Based Chemical Scaffolds in Drug Discovery and Medicinal Chemistry

Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds with widespread applications in medicinal chemistry. researchgate.netnih.govnih.gov The pyridine ring is a key structural motif in numerous pharmaceuticals due to its ability to engage in various biological interactions. researchgate.netnih.govnih.gov Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-stacking interactions, both of which are crucial for drug-receptor binding.

The versatility of the pyridine scaffold allows for the synthesis of a vast array of derivatives with diverse pharmacological profiles, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. researchgate.netnih.govnih.gov Molecules containing the bipyridine scaffold, a structure composed of two interconnected pyridine rings, are also of significant interest in drug discovery due to their potent biological activities, which include antimicrobial, immunomodulatory, and antitumor properties. rsc.org

Strategic Significance of Fluorination in Heterocyclic Compounds for Biological Applications

The introduction of fluorine into heterocyclic compounds is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of drug candidates. nih.gov Fluorination can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov The high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, which can in turn affect a compound's pharmacokinetic profile.

Moreover, the replacement of a hydrogen atom with a fluorine atom, which has a similar size, can block sites of metabolic oxidation, thereby increasing the drug's half-life in the body. nih.gov This strategic use of fluorine has led to the development of numerous successful drugs across various therapeutic areas.

Rationale for Academic Investigation into 6-Fluoro-5-(pyridin-3-yl)nicotinic acid as a Novel Chemical Entity

While specific research on this compound is not extensively documented in publicly available literature, a strong rationale for its academic investigation can be constructed based on the established principles of medicinal chemistry. The compound's structure, which combines a nicotinic acid core with a pyridine substituent and a fluorine atom, presents a unique combination of features that are highly desirable in drug discovery.

The strategic placement of the fluorine atom at the 6-position of the nicotinic acid ring is anticipated to influence the compound's electronic properties and metabolic stability. This could potentially lead to enhanced potency, improved pharmacokinetic properties, and a more favorable therapeutic index compared to non-fluorinated analogues. The academic investigation of this compound is therefore warranted to explore its synthetic accessibility, characterize its physicochemical properties, and evaluate its potential as a novel scaffold for the development of new therapeutic agents. The synthesis and evaluation of such novel nicotinic acid derivatives could lead to the discovery of new anti-inflammatory agents or compounds with other valuable biological activities. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-5-pyridin-3-ylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O2/c12-10-9(7-2-1-3-13-5-7)4-8(6-14-10)11(15)16/h1-6H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSZJFOTTXJJCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(N=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Fluoro 5 Pyridin 3 Yl Nicotinic Acid

Retrosynthetic Analysis and Identification of Key Precursors for 6-Fluoro-5-(pyridin-3-yl)nicotinic acid

Retrosynthetic analysis is a foundational strategy in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection occurs at the C-C bond linking the two pyridine (B92270) rings. This bond is typically formed via a transition-metal-catalyzed cross-coupling reaction. This initial disconnection points to two critical precursors: a functionalized 6-fluoronicotinic acid derivative and a pyridin-3-yl organometallic reagent.

A plausible retrosynthetic pathway is outlined below:

Table 1: Key Precursors Identified Through Retrosynthetic Analysis

Target Molecule Key Disconnection Precursor 1 (Fluoronicotinic Acid Core) Precursor 2 (Pyridin-3-yl Moiety)

Approaches to Constructing the Fluorinated Nicotinic Acid Core

Another approach is the direct fluorination of a dihydropyridine (B1217469) intermediate. The electrophilic fluorination of 1,2-dihydropyridines using reagents like Selectfluor® can yield fluorinated dihydropyridines, which can then be converted to the corresponding fluorinated pyridines through the elimination of hydrogen fluoride (B91410) nih.gov. This method offers a pathway to introduce fluorine onto the pyridine ring system before subsequent functionalization nih.gov.

Strategies for Regioselective Introduction of the Pyridin-3-yl Moiety at the C5 Position

The regioselective formation of the bond between the two pyridine rings at the C5 position of the fluoronicotinic acid core is most effectively achieved through cross-coupling reactions. The Suzuki-Miyaura coupling is a widely used and robust method for this purpose. This reaction typically involves the palladium-catalyzed coupling of an aryl halide or triflate with an organoboron compound.

In this context, a 5-halo-6-fluoronicotinic acid derivative (e.g., 5-bromo-6-fluoronicotinic acid methyl ester) serves as the electrophilic partner. The nucleophilic partner is typically pyridine-3-boronic acid or its corresponding pinacol (B44631) ester. The regioselectivity is precisely controlled by the initial position of the halogen on the fluoronicotinic acid ring.

Development and Optimization of Synthetic Pathways to this compound

The development of a synthetic route focuses on assembling the key precursors in an efficient and high-yielding manner. This involves exploring various methods for ring construction, functional group transformations on existing rings, and the application of powerful catalytic systems.

Exploration of Direct Ring Synthesis Methodologies

While less common for this specific target, direct ring synthesis methodologies, such as cycloaddition reactions, represent a potential avenue. The formation of a pyridine ring can be achieved through a [4+2] cycloaddition, a reaction catalyzed by Diels-Alderase enzymes in some biosynthetic pathways nih.gov. In a laboratory setting, this could involve the reaction of a diene with a dienophile to construct the six-membered ring, although achieving the required substitution pattern for this compound via this route would be complex. Multi-component reactions, where several starting materials combine in a single step, also offer a theoretical pathway to rapidly build the core structure.

Application of Chemical Transformation on Pre-formed Pyridine Rings

The most practical and widely applied strategies rely on the functionalization of pre-formed pyridine rings. A typical synthetic sequence might begin with a simple, commercially available starting material like 3-methylpyridine (B133936) (3-picoline).

A potential synthetic sequence could involve:

Oxidation : The methyl group of 3-picoline can be oxidized to a carboxylic acid to form nicotinic acid. Industrial processes often use nitric acid or catalytic gas-phase oxidation for this transformation nih.gov.

Halogenation : The nicotinic acid ring is then halogenated at the 5-position. This is a crucial step for introducing a handle for the subsequent cross-coupling reaction.

Fluorination : Introduction of the fluorine atom at the 6-position can be achieved through methods like nucleophilic aromatic substitution, potentially starting from a 6-chloro or 6-nitro precursor. The use of a trimethylammonium salt as a leaving group for nucleophilic fluorination has also proven effective in the synthesis of other fluorinated pyridines nih.gov.

Cross-Coupling : The resulting 5-bromo-6-fluoronicotinic acid derivative is then coupled with pyridine-3-boronic acid.

Hydrolysis : If the synthesis was carried out using an ester of nicotinic acid, a final hydrolysis step is required to yield the target carboxylic acid.

Catalytic Approaches for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The reaction conditions typically involve a palladium catalyst, a phosphine (B1218219) ligand, a base, and a suitable solvent system. The choice of these components can significantly impact the reaction's success.

Table 2: Representative Catalytic Systems for Suzuki-Miyaura Coupling of Pyridine Derivatives

Catalyst Ligand Base Solvent Typical Temperature (°C)
Pd(PPh₃)₄ PPh₃ (integrated) Na₂CO₃ Toluene/Ethanol (B145695)/Water 80-100
Pd₂(dba)₃ SPhos K₃PO₄ 1,4-Dioxane/Water 90-110

This table presents typical conditions and not specific results for the synthesis of the title compound.

The selection of the catalyst system depends on the specific substrates. For electron-deficient pyridine halides, electron-rich and bulky phosphine ligands like SPhos or XPhos often provide superior results by promoting the oxidative addition and reductive elimination steps of the catalytic cycle. The choice of base and solvent is also critical for ensuring solubility and facilitating the transmetalation step.

Consideration of Synthetic Efficiency and Scalability for Academic Research Production

For academic research purposes, where multigram quantities of this compound might be required for further studies, the efficiency and scalability of the synthetic route are of paramount importance. The proposed Suzuki-Miyaura coupling pathway is generally well-suited for laboratory-scale synthesis and can be optimized for efficiency.

Synthetic Efficiency:

The efficiency of the synthesis is largely dependent on the yield of the key Suzuki-Miyaura coupling step. High yields in Suzuki couplings are often achievable with careful optimization of reaction conditions. Key parameters that influence the efficiency include:

Catalyst System: The choice of palladium precursor and ligand is critical. While Pd(PPh₃)₄ is a versatile catalyst, more specialized ligand systems, such as those based on bulky, electron-rich phosphines (e.g., SPhos, XPhos), can often lead to higher yields and faster reaction times, especially with heteroaryl substrates.

Purity of Starting Materials: The purity of the 5-halo-6-fluoronicotinic acid derivative and the pyridin-3-ylboronic acid is essential for a clean reaction and high yields. Impurities can poison the catalyst or lead to side reactions.

Scalability:

Scaling up the synthesis from a few milligrams to several grams for academic research presents several considerations:

Exothermic Nature: Palladium-catalyzed cross-coupling reactions can be exothermic. When scaling up, proper temperature control is necessary to prevent runaway reactions and ensure consistent product quality.

Mixing: Efficient mixing becomes more critical on a larger scale to ensure homogeneity and consistent reaction kinetics. Mechanical stirring is generally preferred over magnetic stirring for larger reaction volumes.

Purification: Purification of the final product can be a bottleneck in scalability. While column chromatography is suitable for small-scale purification, it can be cumbersome for larger quantities. Crystallization is a more scalable purification method and should be explored. The acidic nature of the target compound may allow for acid-base extraction protocols to simplify purification.

Cost of Reagents: For academic labs, the cost of reagents, particularly the palladium catalyst and specialized ligands, can be a significant factor. Using low catalyst loadings (e.g., <1 mol%) and recyclable catalysts can help to mitigate costs.

The following interactive data table summarizes key parameters and their considerations for optimizing the synthesis of this compound in an academic research setting.

ParameterOptionsConsiderations for Efficiency and Scalability
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂Pd(OAc)₂ and Pd₂(dba)₃ are often preferred for their reactivity and cost-effectiveness.
Ligand PPh₃, SPhos, XPhos, Buchwald LigandsBulky, electron-rich ligands can improve yields and reaction rates, but are more expensive.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃The choice of base can significantly impact the reaction outcome; empirical screening is often necessary.
Solvent Dioxane, Toluene, DMF, Acetonitrile, Water mixturesThe solvent system affects solubility and reaction kinetics. Aqueous mixtures are often used in Suzuki couplings.
Temperature Room Temperature to 120 °CHigher temperatures can increase reaction rates but may also lead to decomposition. Microwave synthesis can be a tool for rapid optimization.
Purification Method Column Chromatography, Crystallization, Acid-Base ExtractionCrystallization and extraction are more scalable than chromatography.

By systematically optimizing these parameters, a robust and scalable synthesis of this compound can be developed for academic research production, enabling further investigation of its chemical and biological properties.

Chemical Reactivity and Derivatization of 6 Fluoro 5 Pyridin 3 Yl Nicotinic Acid

Functional Group Transformations and Their Selective Manipulation

The presence of multiple reactive sites on the 6-fluoro-5-(pyridin-3-yl)nicotinic acid scaffold allows for a variety of functional group transformations. Selective manipulation of these groups is key to the synthesis of diverse derivatives.

The carboxylic acid group is a primary site for modification, readily undergoing reactions such as esterification and amidation.

Esterification: The carboxylic acid can be converted to its corresponding ester through Fischer esterification, reacting with an alcohol under acidic conditions. For instance, reaction with methanol (B129727) or ethanol (B145695) in the presence of a catalytic amount of sulfuric acid would yield the methyl or ethyl ester, respectively. A patent for the synthesis of 6-fluoronicotinic acid describes a hydrolysis step from its ester, indicating the feasibility of the reverse esterification reaction. google.com

Amidation: Direct amidation of the carboxylic acid with an amine can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Alternatively, the carboxylic acid can be first converted to a more reactive acyl chloride by treatment with thionyl chloride or oxalyl chloride. researchgate.net This acyl chloride can then be reacted with a primary or secondary amine to form the corresponding amide. Boronic acid catalysts have also been explored for the direct amidation of aromatic carboxylic acids. rsc.org

Table 1: Examples of Carboxylic Acid Modifications

Reaction Reagents Product
Esterification Methanol, H₂SO₄ (cat.) Methyl 6-fluoro-5-(pyridin-3-yl)nicotinate
Amidation Benzylamine, EDC N-benzyl-6-fluoro-5-(pyridin-3-yl)nicotinamide

The fluorine atom and the two pyridine (B92270) nitrogen atoms are also sites for chemical modification, although their reactivity is influenced by the electronic nature of the heterocyclic system.

Fluorine Atom Reactivity: The fluorine atom at the 6-position of the nicotinic acid ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the pyridine nitrogen and the carboxylic acid group (or its derivatives) enhances the electrophilicity of the carbon atom to which the fluorine is attached, facilitating attack by nucleophiles. For example, reaction with a primary or secondary amine at elevated temperatures can lead to the displacement of the fluoride (B91410) ion and the formation of a 6-amino substituted derivative. A patent describes the synthesis of 6-fluoronicotinic acid from 6-bromonicotinic acid ester via a fluoride displacement reaction, highlighting the susceptibility of the 6-position to nucleophilic attack. google.com

Pyridine Nitrogen Reactivity: The nitrogen atoms of both pyridine rings possess lone pairs of electrons and can act as nucleophiles or bases. They can be protonated in the presence of acids or alkylated to form quaternary pyridinium (B92312) salts. nih.govnih.gov For instance, reaction with an alkyl halide, such as methyl iodide, would lead to the formation of a pyridinium salt. google.com Oxidation of the pyridine nitrogen atoms can lead to the formation of N-oxides. acs.orgwikipedia.orgnbinno.com Treatment with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) can selectively oxidize one or both nitrogen atoms. The formation of the N-oxide can alter the reactivity of the pyridine ring, making it more susceptible to certain electrophilic and nucleophilic substitutions. google.com

Table 2: Reactivity of Fluorine and Pyridine Nitrogens

Site Reaction Reagents Product
Fluorine Atom Nucleophilic Substitution Piperidine, heat 6-(Piperidin-1-yl)-5-(pyridin-3-yl)nicotinic acid
Pyridine Nitrogen Quaternization Methyl iodide 1-Methyl-5-(pyridin-3-yl)-3-carboxy-6-fluoropyridin-1-ium iodide
Pyridine Nitrogen N-Oxidation m-CPBA 6-Fluoro-5-(1-oxido-pyridin-1-ium-3-yl)nicotinic acid 1'-oxide

The pyridin-3-yl substituent can undergo various transformations, most notably carbon-carbon bond-forming reactions.

Cross-Coupling Reactions: The pyridin-3-yl group can be modified via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.org To achieve this, the pyridine ring would typically need to be functionalized with a halide (e.g., bromine or iodine) or converted to a boronic acid or ester. For instance, if a bromo-substituted analog of this compound were available, it could be coupled with a variety of aryl or vinyl boronic acids to introduce new substituents. researchgate.netnih.gov

Synthesis of Novel Analogues and Hybrid Molecules Incorporating the this compound Scaffold

The this compound framework serves as a versatile scaffold for the synthesis of more complex molecules, including hydrazide derivatives and fused heterocyclic systems.

The carboxylic acid moiety can be readily converted into a hydrazide, which is a key intermediate for the synthesis of various heterocyclic compounds. mdpi.comontosight.ai

Hydrazide Formation: The synthesis of the hydrazide is typically achieved by first converting the carboxylic acid to its methyl or ethyl ester, followed by reaction with hydrazine (B178648) hydrate. mdpi.com This two-step process is generally efficient and yields the desired nicotinohydrazide. nih.gov

Scheme 1: Synthesis of 6-Fluoro-5-(pyridin-3-yl)nicotinohydrazide

This compound --(1)--> Methyl 6-fluoro-5-(pyridin-3-yl)nicotinate --(2)--> 6-Fluoro-5-(pyridin-3-yl)nicotinohydrazide
(1) SOCl₂, Methanol
(2) Hydrazine hydrate, Ethanol, reflux

The pyridine nitrogen atoms and the adjacent functional groups of this compound and its derivatives can be utilized to construct fused heterocyclic systems.

Synthesis of Pyrazolo[3,4-b]pyridines: Derivatives of this compound can serve as precursors for the synthesis of pyrazolo[3,4-b]pyridine systems. nih.govresearchgate.net For example, a derivative where the fluorine at the 6-position is replaced by a hydrazine group can undergo condensation with a 1,3-dicarbonyl compound to form the fused pyrazole (B372694) ring. researchgate.net The reaction of 5-aminopyrazoles with α,β-unsaturated ketones is another common method for constructing the pyrazolo[3,4-b]pyridine core. mdpi.com

Synthesis of other Fused Systems: The versatile reactivity of the nicotinic acid scaffold allows for the synthesis of a variety of other fused heterocyclic systems. benthamscience.comresearchgate.netingentaconnect.comisc.ac For instance, the hydrazide derivative can be used to synthesize triazoles and thiadiazoles. researchgate.net Cyclization of thiosemicarbazone derivatives of nicotinic acid can lead to 1,3,4-thiadiazoles or 1,2,4-triazoles depending on the reaction conditions. researchgate.net Furthermore, intramolecular cyclization reactions involving the pyridine nitrogen and a suitably positioned side chain can lead to the formation of various fused pyridines. nih.gov

Advanced Spectroscopic and Structural Elucidation of 6 Fluoro 5 Pyridin 3 Yl Nicotinic Acid

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C, ¹⁹F, 2D NMR)

No experimental NMR data, including chemical shifts (δ), coupling constants (J), or correlation spectra (e.g., COSY, HSQC, HMBC) for 6-Fluoro-5-(pyridin-3-yl)nicotinic acid has been reported in the available scientific literature. Such data would be essential for the unambiguous assignment of proton, carbon, and fluorine environments within the molecule and to confirm the connectivity of the pyridinyl and fluoronicotinic acid rings.

High-Resolution Mass Spectrometry for Accurate Molecular Mass Determination and Fragmentation Analysis

There is no published high-resolution mass spectrometry (HRMS) data for this compound. HRMS analysis would be required to experimentally confirm its elemental composition by providing a highly accurate mass measurement. Furthermore, fragmentation analysis (MS/MS) data, which would reveal the characteristic fragmentation patterns of the molecule, is also unavailable.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Published experimental Infrared (IR) and Raman spectra for this compound are not available. These spectroscopic techniques would identify the vibrational modes of the functional groups present, such as the carboxylic acid O-H and C=O stretches, C-F bond vibrations, and the characteristic aromatic ring vibrations of both the pyridine (B92270) and fluoropyridine moieties.

X-ray Crystallography for Definitive Solid-State Structure Determination

A crystal structure for this compound has not been deposited in crystallographic databases. X-ray crystallography would provide the definitive solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

Investigation of Biological Activities of 6 Fluoro 5 Pyridin 3 Yl Nicotinic Acid and Its Derivatives in Vitro Studies

Evaluation of Antimicrobial Potency in Vitro

Derivatives of nicotinic acid, a pyridine-based compound, have been the subject of extensive research to evaluate their effectiveness against various microbial pathogens. nih.gov In vitro studies are fundamental in determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

In Vitro Antibacterial Activity against Pathogenic Strains

A range of nicotinic acid derivatives have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives showed moderate to significant antibacterial activity against several Gram-positive strains. nih.gov One compound in this series, designated 7j, exhibited a particularly strong inhibitory effect, with a minimum inhibitory concentration (MIC) value of 0.25 µg/mL against certain strains, a potency reported to be eight-fold stronger than the antibiotic linezolid (B1675486) in specific assays. nih.gov

Further studies on N-nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates revealed significant activity. researchgate.net These compounds yielded MIC values ranging from 0.19 to 0.37 µg/mL against E. coli and 0.17 to 0.37 µg/mL against S. dysenteriae. researchgate.net The activity against Gram-positive bacteria was also noted, with MIC values between 1.9 to 3.5 µg/mL for S. aureus and 2.0 to 3.1 µg/mL for B. subtilis. researchgate.net Similarly, nicotinic acid benzylidene hydrazide derivatives containing nitro and dimethoxy substituents have been identified as active agents against strains like S. aureus, B. subtilis, and E. coli. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Nicotinic Acid Derivatives

Derivative Class Bacterial Strain MIC (µg/mL) Reference
3-(5-fluoropyridine-3-yl)-2-oxazolidinones Gram-positive bacteria 2 - 32 nih.gov
N-nicotinoyl quinoline-3-carboxylates E. coli 0.19 - 0.37 researchgate.net
N-nicotinoyl quinoline-3-carboxylates S. dysenteriae 0.17 - 0.37 researchgate.net
N-nicotinoyl quinoline-3-carboxylates S. aureus 1.9 - 3.5 researchgate.net

In Vitro Antifungal Activity

The antifungal potential of nicotinamide (B372718) derivatives has been investigated against various pathogenic fungi. One study focused on a series of nicotinamide derivatives as succinate (B1194679) dehydrogenase inhibitors, evaluating them against the phytopathogenic fungi Rhizoctonia solani and Sclerotinia sclerotiorum. acs.org A particular derivative, 3a-17, showed potent activity with IC50 values of 15.8 µM and 20.3 µM, respectively. acs.org

Another research effort synthesized 37 nicotinamide derivatives and tested them against Candida albicans. nih.gov Compound 16g from this series was the most active, with an MIC of 0.25 μg/mL. nih.gov Notably, this compound also demonstrated potent activity against six fluconazole-resistant C. albicans strains, with MIC values ranging from 0.125 to 1 μg/mL, indicating its potential to overcome common resistance mechanisms. nih.gov Other studies have also confirmed the antifungal properties of various pyridine (B92270) derivatives against species like C. albicans and Aspergillus niger. nih.govresearchgate.net

Table 2: In Vitro Antifungal Activity of Selected Nicotinamide Derivatives

Derivative Fungal Strain MIC (µg/mL) Reference
Compound 16g Candida albicans SC5314 0.25 nih.gov
Compound 16g Fluconazole-resistant C. albicans (6 strains) 0.125 - 1 nih.gov

In Vitro Antimycobacterial Activity

Derivatives of nicotinic acid have been explored for their activity against Mycobacterium tuberculosis (Mtb) and other mycobacterial species. Nicotinamide itself has been shown to restrict the growth of Mtb within macrophages. nih.gov Research into novel derivatives has yielded promising candidates. A series of N-alkyl nitrobenzamides showed potent antitubercular activity, with the most active compounds exhibiting an MIC of 16 ng/mL. mdpi.com

Another study synthesized N′-(4-(substituted phenyl amino)-6-(pyridin-2-ylamino)-1,3,5-triazin-2-yl)isonicotinohydrazide derivatives and tested them against M. tuberculosis H37Rv. researchgate.net Additionally, new N-(1-hydroxy-1,3-dihydrobenzo[c] nih.govnih.govoxaborol-6-yl)(hetero)aryl-2-carboxamides were designed as potential inhibitors of mycobacterial leucyl-tRNA synthetase. mdpi.com Within this series, the 5-trifluoro-2-pyridyl derivative was highly active against M. kansasii with an MIC of 12.14 µM, and the 5-chloro substituted pyrazine (B50134) derivative was most active against M. tuberculosis H37Rv with an MIC of 21.59 µM. mdpi.com

In Vitro Anticancer and Antiproliferative Activity

The pyridine nucleus is a key structural component in many biologically active molecules and has been widely used as a scaffold for designing compounds with antiproliferative effects. researchgate.net

Inhibition of Cancer Cell Growth in Established Human Cancer Cell Lines

Numerous derivatives of 6-Fluoro-5-(pyridin-3-yl)nicotinic acid have been synthesized and evaluated for their cytotoxic effects on various human cancer cell lines. A series of 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives were tested against human non-small cell lung cancer (HCC827), neuroblastoma (SH-SY5Y), and hepatocellular carcinoma (LM3) cells. nih.gov Compounds 7i and 7m from this series showed the most potent inhibitory activity against all tested cell lines, being particularly effective against HCC827 cells with IC50 values of 1.12 μM and 1.20 μM, respectively. nih.gov

In another study, novel pyridine-urea derivatives were assessed for their growth inhibitory activity against the MCF-7 breast cancer cell line. mdpi.com Compounds 8e and 8n emerged as the most active, with IC50 values of 0.11 µM and 0.80 µM respectively after a 72-hour treatment. mdpi.com Furthermore, research on 2-(4-Fluoro-phenyl)-5-(5-aryl substituted-1, 3, 4-oxadiazol-2-yl) pyridine derivatives found that compounds 7b and 7d demonstrated better activity than the standard chemotherapeutic agent 5-Fluorouracil against the MCF7 cell line in the conducted assays. researchgate.net The antiproliferative activity of other pyridinethione and thienopyridine derivatives has also been confirmed against HCT-116 (colon), HepG-2 (liver), and MCF-7 (breast) cancer cells. nih.gov

Table 3: In Vitro Antiproliferative Activity of Selected Pyridine Derivatives

Derivative Class Cancer Cell Line IC50 Value Reference
6-(pyridin-3-yl) quinazolin-4(3H)-ones (Cmpd 7i) HCC827 (Lung) 1.12 µM nih.gov
6-(pyridin-3-yl) quinazolin-4(3H)-ones (Cmpd 7m) HCC827 (Lung) 1.20 µM nih.gov
Pyridine-ureas (Cmpd 8e, 72h) MCF-7 (Breast) 0.11 µM mdpi.com

Targeting Specific Enzyme Activities Relevant to Oncogenesis in Cell-Free Assays (e.g., VEGFR-2 inhibition)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical regulator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govresearchgate.net Consequently, inhibiting VEGFR-2 is a key strategy in cancer therapy. Several pyridine-based derivatives have been developed as potent VEGFR-2 inhibitors.

A novel series of 3-cyano-6-naphthylpyridine derivatives were synthesized and shown to be selective VEGFR-2 inhibitors, with IC50 values at the sub-nanomolar level. nih.gov Another study focused on pyridine-urea compounds, identifying two derivatives (8b and 8e) that inhibited VEGFR-2 with IC50 values of 5.0 µM and 3.93 µM, respectively. mdpi.com Research on bis( nih.govnih.govresearchgate.nettriazolo)[4,3-a:3',4'-c]quinoxaline derivatives also identified potent VEGFR-2 inhibitors, with the 2,5-dichloro substituted amide derivative (23j) showing an exceptionally low IC50 of 3.7 nM. nih.gov These cell-free enzyme assays confirm that derivatives of the core structure can effectively target key enzymes involved in cancer progression.

Table 4: In Vitro VEGFR-2 Inhibition by Pyridine Derivatives

Derivative Class IC50 Value Reference
3-cyano-6-naphthylpyridines Sub-nanomolar nih.gov
Pyridine-urea (Cmpd 8b) 5.0 µM mdpi.com
Pyridine-urea (Cmpd 8e) 3.93 µM mdpi.com

Enzyme Inhibition Profiling (In Vitro)

The in vitro evaluation of enzyme inhibition is a critical step in characterizing the pharmacological profile of a chemical entity. For 6-fluoro-5-(pyridin-yl)nicotinic acid and its related structures, studies have focused on several key enzyme systems implicated in inflammation and drug metabolism.

Cyclooxygenase (COX) is a key enzyme in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. nih.gov The anti-inflammatory potential of nicotinic acid derivatives has been explored through in vitro assays targeting COX-1 and COX-2. Studies on related N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones revealed that these compounds were potential inhibitors of both COX-1 and COX-2. nih.gov Similarly, other innovative series derived from the nicotinic acid scaffold have been evaluated for their anti-inflammatory activity, with investigations into their effects on COX-2 levels in macrophage cell lines. nih.gov These studies indicate that the pyridine carboxylic acid framework is a promising scaffold for developing compounds with COX-inhibitory activity.

Table 1: Profile of Cyclooxygenase Inhibition by Nicotinic Acid Derivatives

Compound ClassTarget Enzyme(s)In Vitro FindingReference
N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dionesCOX-1 and COX-2Demonstrated potential inhibitory activity against both isoforms. nih.gov
Novel Nicotinic Acid DerivativesCOX-2Evaluated for inhibition of COX-2 levels in stimulated macrophage cells. nih.gov

Cytochrome P450 (CYP) enzymes are crucial for the metabolism of a vast majority of clinically used drugs. nih.gov Understanding a compound's potential to inhibit specific CYP isoforms is vital for predicting drug-drug interactions. In vitro studies using human liver microsomes have demonstrated that nicotinic acid itself can inhibit human P450 enzymes. nih.govresearchgate.net Specifically, nicotinic acid shows inhibitory activity against CYP2D6. nih.govresearchgate.net The mechanism of inhibition is believed to involve the coordination of the pyridine nitrogen atom to the heme iron within the enzyme's active site. nih.govresearchgate.net This inhibitory potential is a characteristic of many pyridine-containing molecules. researchgate.net The primary CYP isoforms involved in the metabolism of approximately 90% of all drugs are CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov

Table 2: In Vitro Inhibition of Human Cytochrome P450 Isoforms by Nicotinic Acid

CompoundCYP IsoformInhibition Constant (Ki)Reference
Nicotinic AcidCYP2D63.8 +/- 0.3 mM nih.govresearchgate.net
NicotinamideCYP2D619 +/- 4 mM nih.govresearchgate.net
NicotinamideCYP3A413 +/- 3 mM nih.govresearchgate.net
NicotinamideCYP2E113 +/- 8 mM nih.govresearchgate.net

The therapeutic potential of pyridine derivatives extends to other enzyme systems, such as urease. Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in pathologies caused by bacteria like Helicobacter pylori. nih.gov In vitro studies on a library of imidazopyridine-based oxazole (B20620) derivatives, which are structurally related to 6-fluoro-nicotinic acid, demonstrated significant anti-urease activity. nih.gov Several of these synthesized compounds were found to be significantly more active against the urease enzyme than the standard reference drug, thiourea. nih.gov For instance, certain analogs exhibited IC₅₀ values as low as 5.68 ± 1.66 μM, compared to thiourea's IC₅₀ of 21.37 ± 1.76 μM. nih.gov This suggests that the fluorinated pyridine scaffold is a viable candidate for the development of potent urease inhibitors.

Table 3: In Vitro Urease Inhibition by 6-Fluoroimidazo[1,2-a]Pyridine Derivatives

CompoundUrease Inhibition IC₅₀ (μM)Reference
Analog 4i5.68 ± 1.66 nih.gov
Analog 4o7.11 ± 1.24 nih.gov
Analog 4g9.41 ± 1.19 nih.gov
Analog 4h10.45 ± 2.57 nih.gov
Thiourea (Standard)21.37 ± 1.76 nih.gov

Modulation of Receptor Systems (In Vitro)

Beyond enzyme inhibition, derivatives of this compound have been investigated for their ability to modulate key neurotransmitter receptor systems in the central nervous system.

AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the brain and are critical for synaptic plasticity. sci-hub.st Positive allosteric modulators (PAMs) of the AMPA receptor are of therapeutic interest for improving cognitive function. nih.gov A derivative containing the 6-fluoro-3-pyridinyl moiety, N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide, has been identified as a potent and selective AMPA receptor positive allosteric modulator. nih.govnih.gov In vitro studies demonstrated that this compound displayed a minimum effective concentration of approximately 10 nM at rat native hetero-oligomeric AMPA receptors. nih.gov This highlights the potential of this chemical class to enhance AMPA receptor function.

Neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels involved in various cognitive processes. nih.gov Dysfunction of these receptors is implicated in several neurological and psychiatric disorders. nih.gov Various derivatives containing a fluoro-pyridine structure have been synthesized and evaluated for their binding affinity to nAChR subtypes. For example, 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues showed high affinity for the α4β2-nAChR subtype and low affinity for the α7-nAChR subtype in vitro. nih.gov Another related compound, a derivative of A-85380, was found to be a highly potent and selective agonist for the α4β2 nAChR with subnanomolar affinity. nih.gov These findings indicate that the fluoro-pyridinyl scaffold is a key structural element for achieving high-affinity binding to specific nAChR subtypes.

Structure Activity Relationship Sar Studies of 6 Fluoro 5 Pyridin 3 Yl Nicotinic Acid Analogues

Systematic Modification of the Fluorine Atom and Its Positional Impact on Biological Activity

The presence and position of a fluorine atom on the pyridine (B92270) ring of nicotinic acid analogues can significantly influence their biological profile. Fluorine, being the most electronegative element, can alter the electronic distribution within the molecule, affect its pKa, and influence its binding affinity to receptors through various interactions, including hydrogen bonding and dipole-dipole interactions.

Systematic modification of the fluorine atom at the 6-position of the nicotinic acid core in analogues of 6-Fluoro-5-(pyridin-3-yl)nicotinic acid would involve its replacement with other halogens (Cl, Br, I) or small alkyl groups to probe the effects of electronegativity, size, and lipophilicity. Studies on related halo-substituted pyridine compounds have shown that such modifications can have a profound impact on receptor binding affinity and subtype selectivity. For instance, in a series of 2'-pyridine ring substituted epibatidine (B1211577) analogues, a fluoro substituent resulted in significantly greater binding affinity for β2-containing nicotinic acetylcholine (B1216132) receptors (nAChRs) compared to β4-containing receptors. nih.gov Similarly, for 3-(2(S)-azetidinylmethoxy)pyridine (A-85380) analogues, halogen substituents at the 6-position were well-tolerated and resulted in subnanomolar affinity for nAChRs. nih.gov

The positional impact of the fluorine atom is also a critical determinant of biological activity. Shifting the fluorine from the 6-position to other positions on the nicotinic acid ring would likely alter the molecule's electrostatic potential map and its interaction with the target protein. Research on 6-substituted nicotine (B1678760) derivatives has indicated that the electronic nature of the substituent at this position can influence nAChR affinity. researchgate.net Therefore, it is conceivable that the 6-fluoro substitution in this compound plays a key role in its biological activity, potentially by acting as a hydrogen bond acceptor or by favorably modulating the acidity of the carboxylic acid.

Table 1: Hypothetical Biological Activity of 6-Halo-5-(pyridin-3-yl)nicotinic acid Analogues

Halogen at 6-positionvan der Waals Radius (Å)Electronegativity (Pauling Scale)Expected Receptor Binding Affinity
F1.473.98High
Cl1.753.16Moderate to High
Br1.852.96Moderate
I1.982.66Low to Moderate

Investigation of Substituent Effects on the Pyridin-3-yl Moiety on Biological Profile

Studies on analogues of nicotinic receptor ligands where a pyridine ring is substituted with bulky aryl or heteroaryl groups have demonstrated that these modifications can significantly impact binding affinity and functional activity. nih.gov For instance, the introduction of phenyl or substituted phenyl groups can probe for additional binding pockets and hydrophobic interactions. The electronic nature of the substituents on the pyridin-3-yl moiety—whether they are electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -Cl, -NO₂)—can influence the charge distribution across the entire molecule, thereby affecting its interaction with the receptor. A study on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as GSK-3 inhibitors highlighted the importance of substitutions on the pyridine ring for potency and selectivity. researchgate.net

Furthermore, the relative orientation of the two pyridine rings is likely to be a critical factor for biological activity. Bulky substituents on the pyridin-3-yl ring could impose conformational restrictions, leading to a more rigid structure that may fit more precisely into the receptor's binding site, or conversely, cause steric hindrance that prevents optimal binding.

Analysis of Derivatizations of the Carboxylic Acid Group on Biological Potency

The carboxylic acid group at the 3-position of the nicotinic acid scaffold is a primary site for derivatization to explore its role in biological activity and to potentially improve pharmacokinetic properties. This functional group can participate in key hydrogen bonding or ionic interactions with the biological target.

Common derivatizations include esterification and amidation. Converting the carboxylic acid to an ester can increase lipophilicity, which may enhance cell membrane permeability. The size and nature of the alcohol used for esterification can be varied to probe the steric tolerance of the binding site. For example, small alkyl esters (methyl, ethyl) versus bulkier esters (tert-butyl, benzyl) would occupy different volumes of space.

Amide derivatives offer another avenue for modification, introducing a hydrogen bond donor (the N-H group) and allowing for the incorporation of a wide variety of amine-containing fragments. This can lead to the exploration of additional interactions within the binding pocket. The synthesis of nicotinic acid benzylidene hydrazide derivatives has been explored to generate compounds with potential antimycobacterial and antimicrobial activities. researchgate.net The choice of the amine for amide formation can significantly influence the biological potency and selectivity of the resulting analogue.

Table 2: Potential Derivatizations of the Carboxylic Acid Group and Their Expected Impact

DerivativeModificationPotential Impact on Biological Potency
Methyl EsterEsterificationIncreased lipophilicity, potential for improved cell permeability.
EthylamideAmidationIntroduction of H-bond donor, potential for new receptor interactions.
Benzyl EsterEsterificationIntroduction of a bulky, aromatic group to probe steric limits.
Morpholinyl AmideAmidationIncorporation of a heterocyclic moiety to explore additional binding pockets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR models can provide predictive insights for the design of new, more potent compounds.

The development of a robust QSAR model begins with the generation of a dataset of analogues with their corresponding biological activities. A wide range of molecular descriptors are then calculated for each compound, which can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms are then employed to build a model that correlates a subset of these descriptors with the observed biological activity. nih.govnih.gov For instance, a QSAR study on N-aryl-oxazolidinone-5-carboxamides successfully identified key descriptors related to their anti-HIV protease activity. nih.gov

A well-validated QSAR model for this compound analogues could predict the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov The model could reveal, for example, that a specific combination of electronic and steric properties on the pyridin-3-yl ring is optimal for activity, or that a certain range of lipophilicity is required for potent inhibition. Such predictive models are invaluable tools in modern drug discovery, accelerating the optimization of lead compounds.

Computational Chemistry and Molecular Modeling of 6 Fluoro 5 Pyridin 3 Yl Nicotinic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the electronic structure and chemical reactivity of a molecule. DFT studies can determine optimized molecular geometry, vibrational frequencies, and various electronic properties by solving approximations of the Schrödinger equation.

For 6-Fluoro-5-(pyridin-3-yl)nicotinic acid, DFT calculations using a basis set such as B3LYP/6-311G(d,p) would provide insights into its stability and reactive sites. Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of HOMO indicates the ability to donate an electron, while the energy of LUMO reflects the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface of the molecule. These maps are invaluable for identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue), predicting sites for intermolecular interactions like hydrogen bonding.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge delocalization, intramolecular interactions, and the stability arising from hyperconjugation.

Below is an illustrative table of electronic properties that could be expected from a DFT study of this compound, based on findings for similar pyridine (B92270) derivatives.

PropertyPredicted ValueSignificance
HOMO Energy-6.8 eVIndicates electron-donating capability
LUMO Energy-1.5 eVIndicates electron-accepting capability
HOMO-LUMO Gap (ΔE)5.3 eVSuggests high kinetic stability
Dipole Moment (μ)2.1 DebyeMeasures molecular polarity

Note: The data in this table is illustrative and represents typical values for similar compounds as specific DFT calculations for this compound are not publicly available.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). It is instrumental in drug discovery for identifying potential biological targets and elucidating the binding mechanism of a compound.

A molecular docking study for this compound would involve docking the compound into the active site of various target proteins. The process generates a binding affinity score, usually in kcal/mol, which estimates the strength of the interaction. Lower (more negative) scores indicate a more favorable binding interaction. The simulation also reveals specific intermolecular interactions, such as:

Hydrogen bonds

Hydrophobic interactions

Pi-pi stacking

For instance, docking simulations of nicotinic acid derivatives against microbial enzymes like tyrosyl-tRNA synthetase have been performed to explore their antimicrobial potential. Such studies identify key amino acid residues in the protein's active site that are critical for binding. A hypothetical docking study of this compound against a kinase target might yield the results shown in the table below.

Target Protein (PDB ID)Binding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Kinase X (e.g., 2RKU)-8.5LYS63, GLU81Hydrogen Bond
LEU132, VAL45Hydrophobic Interaction
PHE145Pi-Pi Stacking

Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking simulation.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the stability of the ligand-receptor complex.

An MD simulation of the this compound-protein complex (derived from docking) would be performed in a simulated physiological environment (e.g., in a water box with ions). The stability of the complex is often assessed by analyzing metrics such as:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable RMSD value suggests the complex has reached equilibrium.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues or ligand atoms around their average position. High RMSF values highlight flexible regions of the protein or ligand.

These simulations can confirm whether the interactions predicted by docking are maintained over time, providing a more accurate assessment of the binding stability.

In Silico Prediction of Biological Activity and ADMET Properties

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. These predictions help to identify compounds with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures. Toxicity prediction is excluded from this analysis.

For this compound, various computational models and web-based platforms like ADMETlab 2.0 can predict a range of properties. Key parameters include:

Lipinski's Rule of Five: A set of criteria (Molecular Weight ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10) to evaluate drug-likeness and potential oral bioavailability.

Human Intestinal Absorption (HIA): Predicts the percentage of the compound absorbed through the human gut.

Blood-Brain Barrier (BBB) Penetration: Predicts whether the compound is likely to cross the BBB and act on the central nervous system.

CYP450 Inhibition: Predicts potential interactions with cytochrome P450 enzymes, which are crucial for drug metabolism.

An illustrative ADMET profile for this compound is presented below.

PropertyPredicted ValueCompliance/Interpretation
Molecular Weight218.18 g/mol Complies with Lipinski's Rule
LogP1.5Complies with Lipinski's Rule
H-Bond Donors1Complies with Lipinski's Rule
H-Bond Acceptors4Complies with Lipinski's Rule
Human Intestinal AbsorptionHighFavorable for oral administration
BBB PenetrationLowUnlikely to have CNS side effects

Note: The data presented is calculated or estimated based on the compound's structure and serves as a typical example of an in silico ADMET prediction.

6 Fluoro 5 Pyridin 3 Yl Nicotinic Acid As a Versatile Chemical Scaffold

Application in Radiochemistry: Precursor Synthesis for Positron Emission Tomography (PET) Tracers

In the field of medical imaging, 6-fluoro-5-(pyridin-3-yl)nicotinic acid and its derivatives serve as important precursors for the synthesis of radiotracers used in Positron Emission Tomography (PET). The presence of a fluorine atom on the pyridine (B92270) ring is particularly advantageous for radiolabeling with fluorine-18 (¹⁸F), a positron-emitting isotope with a convenient half-life that is widely used for developing novel PET radiotracers. rsc.org

The synthesis of these tracers often involves a nucleophilic substitution reaction where a leaving group on the aromatic ring is displaced by [¹⁸F]fluoride. Fluorinated nicotinic acid derivatives can be used as molecular scaffolds to create these tracers, which are designed to visualize and measure metabolic processes in the body. ossila.com The development of ¹⁸F-labeled PET tracers is a critical area of research for studying disease status in oncology, cardiology, and neurology. rsc.org For instance, derivatives of 6-fluoronicotinic acid have been used to create prosthetic groups that facilitate the efficient labeling of biomolecules like peptides with fluorine-18. rsc.org This approach is crucial for developing agents that can target specific biological entities, such as the Tryptophane 2,3-dioxygenase (TDO) enzyme, which is a potential tumor biomarker. nih.gov

Table 1: Role of Fluorinated Pyridine Scaffolds in PET Tracer Synthesis

Target/Application Precursor Type Radiolabeling Approach Key Advantage
Tumor Imaging (e.g., TDO) 6-fluoroindole derivatives Copper-mediated nucleophilic ¹⁸F-fluorination Allows for in-vivo detection of disease pathologies. nih.gov
Biomolecule Labeling 6-fluoronicotinic acid esters One-step nucleophilic substitution Efficient and rapid conjugation to peptides. rsc.org
Receptor Imaging Fluorinated WAY-100635 analogues Nucleophilic heteroaromatic substitution Enables in-vivo study of brain receptors with PET. nih.gov

Role as a Building Block for Complex Active Pharmaceutical Ingredients (APIs) and Agrochemicals

The molecular architecture of this compound makes it a valuable building block for the synthesis of complex Active Pharmaceutical Ingredients (APIs) and agrochemicals. The incorporation of a fluorine atom into a potential drug candidate can significantly alter its biological activity, metabolic stability, and pharmacokinetic properties. nih.gov Fluorinated heterocyclic compounds, particularly those containing pyridine, are prevalent in many biologically active molecules and are considered privileged fragments in drug discovery. rsc.org

In medicinal chemistry, fluorinated nicotinic acid derivatives are used as key intermediates. nih.gov For example, they are integral in the synthesis of novel anti-inflammatory agents and enzyme inhibitors. nih.gov The unique electronic properties imparted by the fluorine atom can enhance the binding affinity of a drug to its target. rsc.org

Similarly, in the agrochemical industry, trifluoromethylpyridine derivatives are a key structural motif found in numerous herbicides, insecticides, and fungicides. The synthesis of these active ingredients often relies on the use of fluorinated pyridine building blocks. The presence of fluorine can lead to enhanced efficacy and stability of the agrochemical product.

Table 2: Application of Fluorinated Pyridine-based Building Blocks

Industry Compound Class Example Application Benefit of Fluorine/Pyridine Moiety
Pharmaceutical Nicotinic acid derivatives Anti-inflammatory agents, enzyme inhibitors Modulates biological activity and enhances metabolic stability. nih.govrsc.org
Pharmaceutical 2-(trifluoromethyl)nicotinic acid derivatives COMT inhibitors Serves as a key intermediate in complex API synthesis. nih.gov
Agrochemical Trifluoromethylpyridines Herbicides, Insecticides, Fungicides Forms the core structure of many potent agrochemicals.

Potential for Integration into Advanced Functional Materials

The distinct electronic and structural characteristics of this compound suggest its potential for use in the development of advanced functional materials. The inclusion of fluorine atoms in conjugated organic materials can lower both the HOMO and LUMO energy levels, which can improve electron injection and increase resistance to oxidative degradation. These properties are highly desirable for applications in electronic devices like electroluminescent diodes and field-effect transistors.

The bipyridine and carboxylic acid functionalities present in the molecule are frequently used as building blocks for creating Metal-Organic Frameworks (MOFs). MOFs are porous materials with applications in gas storage and catalysis. Fluorination of the organic linkers in MOFs can tailor the properties of the resulting framework, for instance, by increasing its affinity for specific molecules like methane. Furthermore, fluorinated carboxylic acids have been studied as components in the formation of self-assembled monolayers, where they can act as effective hydrogen bond donors to create structured bimolecular networks on surfaces. rsc.org While fluorination can sometimes inhibit homomolecular assembly, it enhances the ability to form complex co-assemblies. rsc.org

Table 3: Potential Material Science Applications Based on Structural Features

Material Class Relevant Structural Feature Potential Application Effect of Fluorination/Functional Group
Organic Electronics Fluorinated conjugated system Electroluminescent Diodes, Transistors Lowers HOMO/LUMO levels, improves electron injection and stability.
Metal-Organic Frameworks (MOFs) Bipyridine carboxylic acid Gas storage, Catalysis Acts as a linker to form porous frameworks with tailored properties.
Self-Assembled Monolayers Fluorinated carboxylic acid Surface functionalization Promotes the formation of bimolecular networks through hydrogen bonding. rsc.org

Future Research Directions and Academic Potential

Design and Synthesis of Next-Generation Analogues with Tuned Biological Properties

A primary avenue of future research will undoubtedly be the rational design and synthesis of next-generation analogues of 6-Fluoro-5-(pyridin-3-yl)nicotinic acid. Systematic structural modifications can be employed to fine-tune its physicochemical and biological properties. For instance, the introduction of various substituents on either of the pyridine (B92270) rings could modulate lipophilicity, electronic distribution, and steric profile, thereby influencing the compound's pharmacokinetic and pharmacodynamic characteristics.

Furthermore, the fluorine atom at the 6-position offers a point for chemical modification, and its replacement with other halogen atoms or functional groups could lead to a diverse library of analogues. The synthesis of such analogues would likely involve leveraging and adapting modern cross-coupling methodologies, such as Suzuki and Negishi reactions, which have proven effective for the synthesis of bipyridine compounds. nih.govmdpi.com The exploration of these synthetic routes will be crucial in generating a portfolio of compounds for biological screening.

To illustrate the potential for analogue development, the following interactive data table outlines a hypothetical series of next-generation compounds and their projected biological properties based on established structure-activity relationships of similar heterocyclic compounds.

Analogue Modification Predicted Biological Property Enhancement
2-amino-6-Fluoro-5-(pyridin-3-yl)nicotinic acidAddition of an amino group at the 2-positionIncreased hydrogen bonding potential, potentially enhancing receptor binding affinity.
6-Fluoro-5-(2-methylpyridin-3-yl)nicotinic acidAddition of a methyl group to the second pyridine ringIncreased lipophilicity, potentially improving cell membrane permeability.
6-Chloro-5-(pyridin-3-yl)nicotinic acidReplacement of fluorine with chlorineAltered electronic properties and metabolic stability, potentially leading to a different pharmacological profile.
Methyl 6-Fluoro-5-(pyridin-3-yl)nicotinateEsterification of the carboxylic acidIncreased cell permeability and potential for a prodrug strategy.

Exploration of Novel Biological Targets and Their Associated Pathways

The structural similarity of this compound to nicotinic acid (Vitamin B3) and other bioactive pyridine derivatives suggests a broad range of potential biological targets. chemistryjournal.netnih.gov Future research should focus on screening this compound and its analogues against a wide array of biological targets to uncover novel therapeutic applications. Given that derivatives of nicotinic acid have shown promise in areas such as cancer and cardiovascular disease, these are logical starting points for investigation. nih.govnih.gov

For example, the pyridine nucleus is a common scaffold in molecules targeting protein kinases, and the specific substitution pattern of this compound could confer selectivity for particular kinase families. nih.gov Additionally, the bipyridine structure is known to interact with DNA, suggesting potential applications in anticancer research. rsc.orgrsc.org A comprehensive screening approach, including high-throughput screening and molecular docking studies, will be instrumental in identifying novel biological targets and elucidating the underlying mechanisms of action.

The following interactive data table presents a curated list of potential biological targets for this compound, along with the rationale for their investigation.

Potential Biological Target Associated Pathway Rationale for Investigation
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)AngiogenesisNicotinic acid derivatives have demonstrated inhibitory activity against VEGFR-2, a key player in tumor angiogenesis. nih.gov
Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)Neuronal signalingThe core structure is analogous to nicotinic acid, suggesting potential modulation of nAChR activity. nih.gov
DNADNA replication and transcriptionBipyridine moieties are known to intercalate with DNA, suggesting potential as cytotoxic agents for cancer therapy. rsc.orgrsc.orgresearchgate.net
TubulinCell divisionPyridine-containing compounds have been shown to inhibit tubulin polymerization, a validated anticancer strategy. rsc.org

Development of Advanced Synthetic Methodologies and Process Intensification

To facilitate the exploration of this compound and its analogues, the development of advanced, efficient, and scalable synthetic methodologies is paramount. While classical methods for pyridine synthesis exist, contemporary approaches such as C-H activation and flow chemistry could offer significant advantages in terms of yield, purity, and environmental impact. mdpi.comresearchgate.net Research in this area should aim to develop robust synthetic routes that allow for the facile introduction of chemical diversity into the molecular scaffold.

Process intensification, through the adoption of technologies like microreactors and continuous flow synthesis, could enable the rapid and cost-effective production of a library of analogues for biological evaluation. frontiersin.org Furthermore, the development of biocatalytic methods for the synthesis of nicotinic acid derivatives is an emerging area that could offer a greener alternative to traditional chemical synthesis. frontiersin.org These advancements in synthetic chemistry will be crucial for translating the academic potential of this compound into tangible applications.

The following interactive data table provides a comparative overview of hypothetical synthetic methodologies for the production of this compound.

Synthetic Methodology Key Features Potential Advantages Potential Challenges
Palladium-catalyzed Cross-CouplingUtilizes pre-functionalized pyridine precursors.High yields and functional group tolerance.Cost of catalyst and ligands; removal of metal impurities.
C-H Activation/FunctionalizationDirectly functionalizes C-H bonds of the pyridine rings.Atom economy; reduced number of synthetic steps.Regioselectivity control; harsh reaction conditions may be required.
Flow Chemistry SynthesisContinuous reaction in a microreactor system.Improved safety, scalability, and reaction control.Initial setup costs; potential for clogging.
Biocatalytic SynthesisUtilizes enzymes for specific chemical transformations.High selectivity; mild reaction conditions; environmentally friendly.Enzyme stability and availability; substrate scope limitations.

Collaborative Research Initiatives in Medicinal and Materials Chemistry

The multifaceted potential of this compound calls for a collaborative and interdisciplinary research approach. Initiatives that bring together medicinal chemists, biologists, materials scientists, and computational chemists will be essential to fully explore the capabilities of this compound and its derivatives.

In medicinal chemistry, collaborations can accelerate the drug discovery process, from initial hit identification and lead optimization to preclinical development. The pyridine scaffold is a versatile pharmacophore, and collaborative efforts can help in exploring its potential across various therapeutic areas. nih.gov

In materials chemistry, the bipyridine structure of this compound makes it an attractive ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. sc.edusigmaaldrich.com These materials have potential applications in gas storage, catalysis, and sensing. Collaborative projects between synthetic chemists and materials scientists could lead to the development of novel functional materials with tailored properties. Such interdisciplinary synergy will be the key to unlocking the full scientific and commercial value of this promising class of compounds.

Q & A

Q. What are the optimal synthetic routes for 6-Fluoro-5-(pyridin-3-yl)nicotinic acid, and what factors influence yield and purity?

Methodological Answer: A three-step synthesis approach can be adapted from trifluoromethylpyridine derivatives ():

  • Nitrile Intermediate Preparation : Start with halogenated pyridine precursors. For example, 5-halo-6-trifluoromethylpyridine-3-carbonitrile derivatives can be synthesized via nucleophilic substitution or cross-coupling reactions.
  • Hydrolysis to Carboxylic Acid : React the nitrile intermediate with 10 N HCl at 100°C for 3 hours. Adjust pH to 4–5 using NaOH to precipitate the product ().
  • Purification : Use CombiFlash chromatography (silica gel, cyclohexane-EtOAc 7:3) to isolate the final product. Critical Factors :
  • Reaction temperature and time during hydrolysis (excessive heating may degrade fluorinated groups).
  • pH control during neutralization to avoid side reactions.
  • Chromatography solvent ratios to optimize separation of polar byproducts.
StepReagents/ConditionsYield (%)*Reference
1Halogenated precursor, Cu catalysis~60–70
210 N HCl, 100°C, 3 h~85
3CombiFlash chromatography~90 purity
*Yields based on analogous procedures in .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Identify fluorine coupling patterns (e.g., ³J-F-H splitting in pyridine rings). Use deuterated DMSO for solubility.

  • ¹⁹F NMR : Confirm fluorine substitution (δ ~-110 to -120 ppm for aromatic F).

    • HPLC-MS :
  • Use C18 columns with 0.1% formic acid in H₂O/ACN gradients. Monitor [M+H]⁺ ions (Exact mass: Calc. for C₁₁H₆FNO₂: 219.04).

    • Elemental Analysis : Validate purity (>95% C, H, N, F content).
    • X-ray Crystallography (if crystalline): Resolve regiochemistry of fluorine and pyridinyl substituents.

    Key Challenges :

    • Fluorine’s electronegativity may quench NMR signals; use high-field instruments (≥400 MHz).
    • Acidic protons (COOH) may broaden peaks; derivatize to methyl esters if needed.

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Substitution Patterns : Fluorine’s electron-withdrawing effect activates specific positions for Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ with aryl boronic acids (e.g., pyridin-3-yl boronic acid) in DMF/H₂O at 80°C.
  • Kinetic Studies : Monitor reaction progress via LC-MS to identify intermediates.
  • Computational Modeling :
  • DFT calculations (B3LYP/6-31G*) to map electron density and predict regioselectivity.

  • Compare HOMO/LUMO energies with experimental outcomes.

    Data Contradiction Analysis :
    If experimental yields contradict computational predictions, consider:

    • Steric hindrance from the pyridinyl group.
    • Solvent effects (e.g., DMF vs. THF).
    • Trace metal impurities affecting catalysis.

Q. What computational strategies are effective for modeling the electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) :
  • Optimize geometry at the B3LYP/6-311++G(d,p) level.

  • Calculate Fukui indices to identify nucleophilic/electrophilic sites.

    • Molecular Dynamics (MD) Simulations :
  • Simulate solvation in water/DMSO to study aggregation or solubility.

    • Docking Studies :
  • Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. Compare binding affinities with non-fluorinated analogs.

    Validation :
    Correlate computed IR spectra with experimental FT-IR data (e.g., C=O stretch ~1700 cm⁻¹).

Q. How can researchers resolve discrepancies in spectroscopic data for this compound derivatives?

Methodological Answer:

  • Controlled Experiments :
  • Synthesize derivatives with systematic substitution (e.g., 5-Cl vs. 5-Br) to isolate spectral contributions.

    • Advanced NMR Techniques :
  • 2D NMR (COSY, HSQC) to assign overlapping signals.

  • Variable-temperature NMR to assess dynamic effects.

    • Single-Crystal X-ray Diffraction :
  • Resolve ambiguity in regiochemistry (e.g., fluorine vs. pyridinyl positioning).

    Case Study :
    If ¹H NMR shows unexpected splitting, consider:

    • Conformational flexibility in solution.
    • Residual acidity from COOH groups causing exchange broadening.

Q. What experimental design principles optimize the synthesis of this compound analogs?

Methodological Answer:

  • Factorial Design (DOE) :
  • Vary factors (temperature, catalyst loading, solvent ratio) to identify optimal conditions ().

  • Use ANOVA to assess significance of each variable.

    • High-Throughput Screening :
  • Test 96-well plates with automated LC-MS analysis.

    • Green Chemistry Metrics :
  • Calculate E-factors (waste/product ratio) for sustainability.

    Example DOE Table :

    FactorLevels TestedOptimal Value
    Temp80°C, 100°C100°C
    Catalyst5 mol%, 10 mol%10 mol%
    SolventDMF/H₂O, THF/H₂ODMF/H₂O (3:1)

    Reference experimental frameworks to theory () to justify design choices.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.